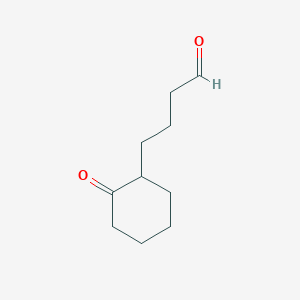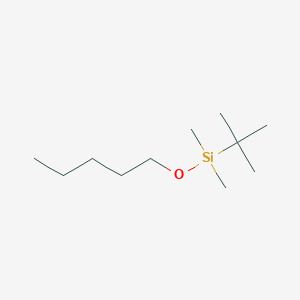![molecular formula C30H54OSi8 B15162361 Hexakis[(trimethylsilyl)ethynyl]disiloxane CAS No. 142602-03-7](/img/structure/B15162361.png)
Hexakis[(trimethylsilyl)ethynyl]disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis[(trimethylsilyl)ethynyl]disiloxane is an organosilicon compound characterized by the presence of multiple trimethylsilyl groups attached to ethynyl groups, which are further connected to a disiloxane core. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexakis[(trimethylsilyl)ethynyl]disiloxane can be synthesized through a multi-step process involving the reaction of trimethylsilylacetylene with a disiloxane precursor. The reaction typically requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexakis[(trimethylsilyl)ethynyl]disiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Siloxane derivatives with varying degrees of oxidation.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Functionalized siloxane compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Hexakis[(trimethylsilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as graphdiyne and other carbon-based nanostructures.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of low dielectric constant materials for electronic devices and as a component in high-performance coatings.
Wirkmechanismus
The mechanism of action of hexakis[(trimethylsilyl)ethynyl]disiloxane involves its ability to interact with various molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can lead to the formation of stable complexes with transition metals, which are essential for catalytic processes. The compound’s unique structure also allows it to participate in polymerization reactions, leading to the formation of advanced materials with desirable properties.
Vergleich Mit ähnlichen Verbindungen
Hexakis[(trimethylsilyl)ethynyl]disiloxane can be compared with other similar compounds, such as:
Hexakis[(trimethylsilyl)ethynyl]benzene: Similar in structure but with a benzene core instead of a disiloxane core.
Hexakis[(trimethylsilyl)ethynyl]cyclohexane: Features a cyclohexane core, offering different chemical properties and reactivity.
Hexakis[(trimethylsilyl)ethynyl]silane: Contains a single silicon atom core, leading to different applications and reactivity patterns.
The uniqueness of this compound lies in its disiloxane core, which imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
142602-03-7 |
|---|---|
Molekularformel |
C30H54OSi8 |
Molekulargewicht |
655.4 g/mol |
IUPAC-Name |
tris(2-trimethylsilylethynyl)-[tris(2-trimethylsilylethynyl)silyloxy]silane |
InChI |
InChI=1S/C30H54OSi8/c1-32(2,3)19-25-38(26-20-33(4,5)6,27-21-34(7,8)9)31-39(28-22-35(10,11)12,29-23-36(13,14)15)30-24-37(16,17)18/h1-18H3 |
InChI-Schlüssel |
UGZHHAVBPYPSGG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)O[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
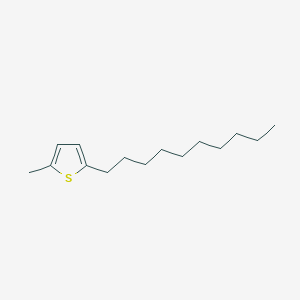
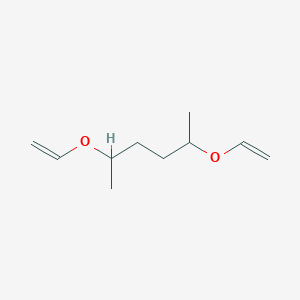
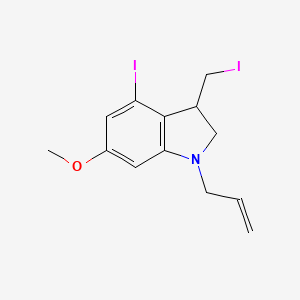
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
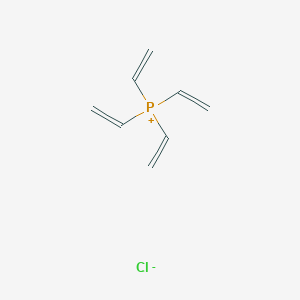
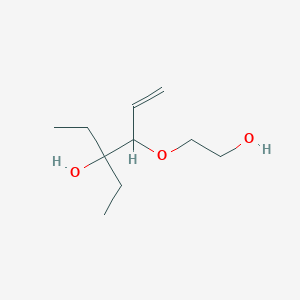
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
